molecular formula C9H13Cl B14311784 2-Chloronon-1-EN-3-yne CAS No. 112701-70-9

2-Chloronon-1-EN-3-yne

Cat. No.: B14311784
CAS No.: 112701-70-9
M. Wt: 156.65 g/mol
InChI Key: JPNFIKMBCLKZAC-UHFFFAOYSA-N
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Description

2-Chloronon-1-EN-3-yne is an organic compound characterized by the presence of both a chlorine atom and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H13Cl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronon-1-EN-3-yne typically involves the chlorination of non-1-en-3-yne. This process can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloronon-1-EN-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted non-1-en-3-ynes.

    Addition: Products include dihalides, haloalkenes, and other addition products.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

Scientific Research Applications

2-Chloronon-1-EN-3-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloronon-1-EN-3-yne involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in cycloaddition reactions, forming stable intermediates that can further react with other molecules. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect various biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-nonen-3-yne
  • 5-Chloro-1-pentyne
  • 1-Chloro-1-ethynyl-4-bromocyclohexane

Uniqueness

2-Chloronon-1-EN-3-yne is unique due to its specific combination of a chlorine atom and a triple bond within a nine-carbon chain. This structure imparts distinct chemical reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, allowing for versatile use in chemical synthesis and research .

Properties

CAS No.

112701-70-9

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

2-chloronon-1-en-3-yne

InChI

InChI=1S/C9H13Cl/c1-3-4-5-6-7-8-9(2)10/h2-6H2,1H3

InChI Key

JPNFIKMBCLKZAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=C)Cl

Origin of Product

United States

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